molecular formula C11H11NO B6600634 2,4-dimethyl-5-phenyl-1,3-oxazole CAS No. 23012-31-9

2,4-dimethyl-5-phenyl-1,3-oxazole

Cat. No.: B6600634
CAS No.: 23012-31-9
M. Wt: 173.21 g/mol
InChI Key: LGRBPONYKYJGGL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 4, and a phenyl group at position 5. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-5-phenyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction typically occurs at room temperature and is stereospecific, with inversion of stereochemistry . Another method involves the use of manganese dioxide in a packed reactor to oxidize oxazolines to oxazoles .

Industrial Production Methods: Industrial production of oxazole derivatives often involves the use of flow chemistry techniques, which allow for continuous production and improved safety profiles. The use of commercial manganese dioxide and other reagents in packed reactors facilitates the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dimethyl-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRBPONYKYJGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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